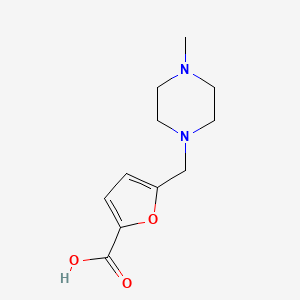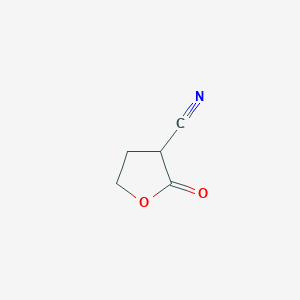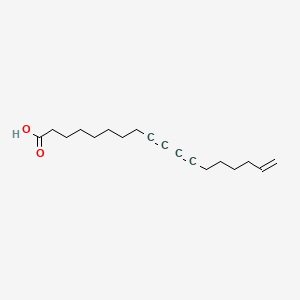
4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione
Übersicht
Beschreibung
“4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione” is not a well-studied compound and there’s limited information available about it. It seems to be a derivative of “4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione”, which has the molecular formula C11H9F3O2 .
Molecular Structure Analysis
The molecular structure of “4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione” is available on PubChem . The compound has a molecular weight of 230.18 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione” are as follows: it is a solid with a molecular weight of 230.18 g/mol. It is soluble in 95% ethanol .Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells
The compound 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione has been explored in the context of dye-sensitized solar cells. Researchers developed aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers with similar structures to enhance light absorption and improve the efficiency of dye-sensitized solar cells. These complexes demonstrated intense visible light absorption and were characterized through various spectroscopic and voltammetric studies, highlighting their potential in renewable energy applications (Islam et al., 2006).
Copper-Selective Electrodes
Another application involves the use of a derivative, 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, as an ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This approach offers a sensitive and selective method for detecting copper ions in various matrices, including alloys and soils, highlighting its potential utility in environmental monitoring and metal analysis (Kopylovich et al., 2011).
Tautomerism and Acid-Base Properties
Research on azoderivatives of β-diketones, including compounds related to 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione, has provided insights into their structural, tautomeric, and acid-base properties. These studies, which utilized spectroscopic and potentiometric analyses, contribute to a deeper understanding of the chemical behavior of such compounds, which is crucial for their potential applications in various fields, including analytical chemistry and materials science (Mahmudov et al., 2011).
Eigenschaften
IUPAC Name |
4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-7-2-4-8(5-3-7)9(14)6-10(15)11(12)13/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMQITHKRYMPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426053 | |
| Record name | 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione | |
CAS RN |
165328-11-0 | |
| Record name | 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B1624008.png)


![tert-butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1624011.png)


![(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1624021.png)



![[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate](/img/structure/B1624028.png)
